Fondaparinux-13C6 Sodium is a synthetic anticoagulant that belongs to the class of low molecular weight heparins. It is a pentasaccharide, specifically designed to inhibit factor Xa in the coagulation cascade, thereby preventing thrombus formation. The compound is used clinically for the prevention and treatment of venous thromboembolism and is structurally related to heparin and heparan sulfate.
Fondaparinux-13C6 Sodium is derived from the chemical synthesis of a modified form of fondaparinux, which incorporates stable isotopes of carbon (specifically, carbon-13) into its structure. This isotopic labeling allows for enhanced tracking in pharmacokinetic studies and metabolic research.
Fondaparinux-13C6 Sodium is classified as an anticoagulant agent, specifically a synthetic pentasaccharide that acts as a selective inhibitor of factor Xa. It falls under the broader category of antithrombotic medications.
The synthesis of Fondaparinux-13C6 Sodium involves several key steps that utilize advanced glycosylation techniques. A notable method includes the use of modular synthetic strategies that allow for efficient assembly of the pentasaccharide structure.
The synthesis typically involves:
Fondaparinux-13C6 Sodium has a complex molecular structure characterized by five sugar units with multiple sulfate groups. Its chemical formula includes various functional groups essential for its anticoagulant activity.
The primary chemical reactions involved in the synthesis of Fondaparinux-13C6 Sodium include:
These reactions require careful control of conditions such as temperature, pH, and reagent concentrations to optimize yield and purity. For instance, hydrogenation typically occurs under mild conditions (20 °C to 30 °C) over several days .
Fondaparinux-13C6 Sodium exerts its anticoagulant effect primarily through selective inhibition of factor Xa, a crucial enzyme in the coagulation cascade.
Clinical studies have demonstrated that fondaparinux significantly reduces thromboembolic events in patients undergoing surgery or those with acute coronary syndromes .
Fondaparinux-13C6 Sodium is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4